3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylboronic acid with 2-bromobenzaldehyde, followed by cyclization to form the benzoxaborole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boron atom, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized benzoxaboroles .
Scientific Research Applications
3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research indicates its potential use in treating skin conditions such as psoriasis and atopic dermatitis due to its anti-inflammatory properties.
Industry: It is explored for use in the development of advanced materials, including polymers and hydrogels.
Mechanism of Action
The mechanism of action of 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the compound forms reversible covalent bonds with active site residues of target enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, particularly those involved in inflammation and cell signaling.
Comparison with Similar Compounds
Crisaborole: A well-known benzoxaborole used as a topical treatment for atopic dermatitis.
AN2690: Another benzoxaborole with antifungal properties.
Comparison: 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its cyclopentyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzoxaboroles. Its specific structure allows for distinct interactions with molecular targets, potentially leading to unique therapeutic applications.
Properties
Molecular Formula |
C12H15BO2 |
---|---|
Molecular Weight |
202.06 g/mol |
IUPAC Name |
3-cyclopentyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C12H15BO2/c14-13-11-8-4-3-7-10(11)12(15-13)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 |
InChI Key |
LVCQCQIBBLOQFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C3CCCC3)O |
Origin of Product |
United States |
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